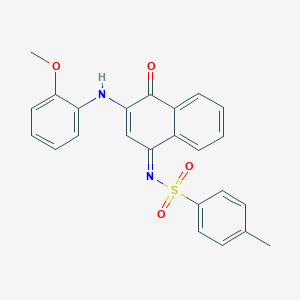
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, also known as MNK, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. MNK has been shown to target various signaling pathways involved in cancer progression, making it a promising candidate for cancer treatment.
Mechanism of Action
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide exerts its anticancer effects by inhibiting the activity of various protein kinases involved in cancer progression. Specifically, N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide targets the MAPK and PI3K/Akt pathways, which are known to play a crucial role in cell survival, proliferation, and differentiation. By inhibiting these pathways, N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of various protein kinases involved in cancer progression, including the MAPK and PI3K/Akt pathways. Additionally, N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been shown to have anti-inflammatory effects and can reduce the production of cytokines involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide in lab experiments is its specificity for targeting protein kinases involved in cancer progression. N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been shown to have a high selectivity for its target kinases, which reduces the risk of off-target effects. However, one limitation of using N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide and its potential therapeutic applications in other diseases besides cancer.
Synthesis Methods
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-methoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with 4-hydroxy-1-naphthaldehyde to yield N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. The final product can be purified through recrystallization or chromatography.
Scientific Research Applications
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various protein kinases involved in cancer progression, including the MAPK and PI3K/Akt pathways. N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
Molecular Formula |
C24H20N2O4S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(NZ)-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N2O4S/c1-16-11-13-17(14-12-16)31(28,29)26-21-15-22(24(27)19-8-4-3-7-18(19)21)25-20-9-5-6-10-23(20)30-2/h3-15,25H,1-2H3/b26-21- |
InChI Key |
NWMGFDIQUKMFPY-QLYXXIJNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281274.png)
![Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281275.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)